molecular formula C27H30N2O2 B11823919 Bis[(S)-4-iso-propyloxazoline-2-YL]-2-(fluoren-9-YL)-ethene

Bis[(S)-4-iso-propyloxazoline-2-YL]-2-(fluoren-9-YL)-ethene

Cat. No.: B11823919
M. Wt: 414.5 g/mol
InChI Key: MJHICJJRAWHUGB-JWQCQUIFSA-N
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Description

Bis[(S)-4-iso-propyloxazoline-2-YL]-2-(fluoren-9-YL)-ethene is a chiral bis(oxazoline) ligand. This compound is known for its applications in asymmetric catalysis, particularly in the Friedel-Crafts reactions. The presence of the fluorenyl group and the chiral oxazoline rings contribute to its unique properties and effectiveness in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[(S)-4-iso-propyloxazoline-2-YL]-2-(fluoren-9-YL)-ethene typically involves the reaction of fluoren-9-ylidene malonate with enantiomerically pure amino alcohols. The process includes several steps, such as the formation of dihydroxydiamide intermediates and their subsequent cyclization to form the oxazoline rings . The reaction conditions often involve the use of methanesulfonyl chloride (MsCl) and triethylamine (Et3N) in dichloromethane (CH2Cl2) as the solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and enantiomeric excess of the final product.

Chemical Reactions Analysis

Types of Reactions

Bis[(S)-4-iso-propyloxazoline-2-YL]-2-(fluoren-9-YL)-ethene primarily undergoes reactions typical of bis(oxazoline) ligands. These include:

Common Reagents and Conditions

Major Products

The major products formed from reactions involving this compound are often enantioselective adducts, such as those from Friedel-Crafts alkylation reactions .

Scientific Research Applications

Bis[(S)-4-iso-propyloxazoline-2-YL]-2-(fluoren-9-YL)-ethene has several applications in scientific research:

Mechanism of Action

The mechanism by which Bis[(S)-4-iso-propyloxazoline-2-YL]-2-(fluoren-9-YL)-ethene exerts its effects involves the formation of metal-ligand complexes. These complexes facilitate the transfer of chirality to the substrate, leading to enantioselective reactions. The fluorenyl group and oxazoline rings play a crucial role in stabilizing the transition state and enhancing the enantioselectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis[(S)-4-iso-propyloxazoline-2-YL]-2-(fluoren-9-YL)-ethene is unique due to the presence of the fluorenyl group, which provides additional steric and electronic effects. This enhances its performance in asymmetric catalysis compared to other bis(oxazoline) ligands .

Properties

Molecular Formula

C27H30N2O2

Molecular Weight

414.5 g/mol

IUPAC Name

(4S)-2-[2-(9H-fluoren-9-yl)-1-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]ethenyl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C27H30N2O2/c1-16(2)24-14-30-26(28-24)23(27-29-25(15-31-27)17(3)4)13-22-20-11-7-5-9-18(20)19-10-6-8-12-21(19)22/h5-13,16-17,22,24-25H,14-15H2,1-4H3/t24-,25-/m1/s1

InChI Key

MJHICJJRAWHUGB-JWQCQUIFSA-N

Isomeric SMILES

CC(C)[C@H]1COC(=N1)C(=CC2C3=CC=CC=C3C4=CC=CC=C24)C5=N[C@H](CO5)C(C)C

Canonical SMILES

CC(C)C1COC(=N1)C(=CC2C3=CC=CC=C3C4=CC=CC=C24)C5=NC(CO5)C(C)C

Origin of Product

United States

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